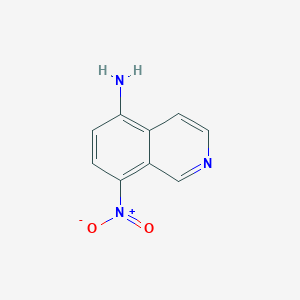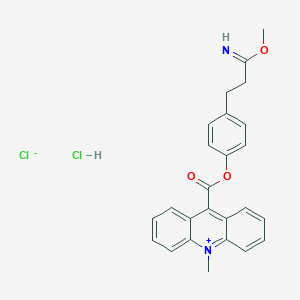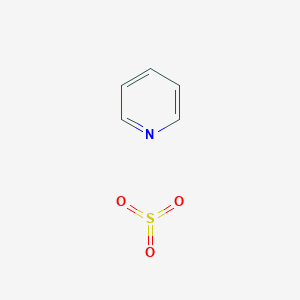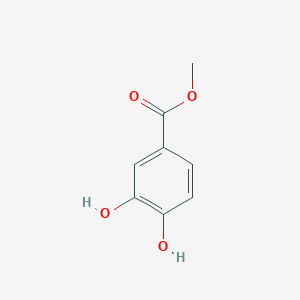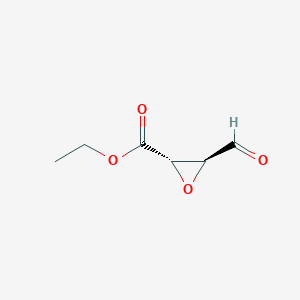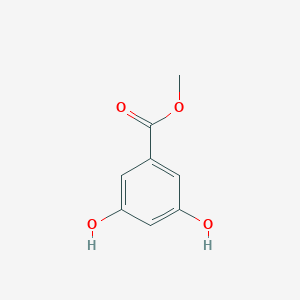![molecular formula C9H14O2 B129480 2-[2-(2-Methylcyclopropen-1-yl)ethyl]-1,3-dioxolane CAS No. 156049-57-9](/img/structure/B129480.png)
2-[2-(2-Methylcyclopropen-1-yl)ethyl]-1,3-dioxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-(2-Methylcyclopropen-1-yl)ethyl]-1,3-dioxolane is a compound that has gained significant attention in recent years due to its unique chemical properties and potential applications in scientific research. This compound is a member of the dioxolane family of organic compounds and has a molecular formula of C10H14O2. In
科学研究应用
2-[2-(2-Methylcyclopropen-1-yl)ethyl]-1,3-dioxolane has a range of potential applications in scientific research. One area of interest is in the development of new materials with unique properties. The compound has been shown to be an effective monomer for the synthesis of polymeric materials with high thermal stability and resistance to oxidation. These materials have potential applications in the aerospace and electronics industries.
Another area of interest is in the development of new pharmaceuticals. 2-[2-(2-Methylcyclopropen-1-yl)ethyl]-1,3-dioxolane has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation.
作用机制
The mechanism of action of 2-[2-(2-Methylcyclopropen-1-yl)ethyl]-1,3-dioxolane is not fully understood. However, it is believed to act by inhibiting the production of pro-inflammatory cytokines and chemokines. This leads to a reduction in inflammation and pain.
生化和生理效应
Studies have shown that 2-[2-(2-Methylcyclopropen-1-yl)ethyl]-1,3-dioxolane has a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. It also reduces the production of chemokines such as MCP-1 and MIP-1alpha. These effects contribute to the anti-inflammatory and analgesic properties of the compound.
实验室实验的优点和局限性
One advantage of using 2-[2-(2-Methylcyclopropen-1-yl)ethyl]-1,3-dioxolane in lab experiments is its high thermal stability. This makes it a useful monomer for the synthesis of polymeric materials that require high-temperature processing. Another advantage is its anti-inflammatory and analgesic properties, which make it a useful tool for studying the mechanisms of pain and inflammation.
One limitation of using 2-[2-(2-Methylcyclopropen-1-yl)ethyl]-1,3-dioxolane in lab experiments is its relatively high cost compared to other monomers. Another limitation is its potential toxicity, which requires careful handling and disposal.
未来方向
There are several future directions for research involving 2-[2-(2-Methylcyclopropen-1-yl)ethyl]-1,3-dioxolane. One area of interest is in the development of new materials with improved properties. Researchers could explore the use of different catalysts and reaction conditions to optimize the yield and purity of the product.
Another area of interest is in the development of new pharmaceuticals. Researchers could explore the potential of 2-[2-(2-Methylcyclopropen-1-yl)ethyl]-1,3-dioxolane for the treatment of other inflammatory conditions such as arthritis and asthma.
Conclusion:
2-[2-(2-Methylcyclopropen-1-yl)ethyl]-1,3-dioxolane is a compound with unique chemical properties and potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in the development of new materials and pharmaceuticals.
合成方法
The synthesis of 2-[2-(2-Methylcyclopropen-1-yl)ethyl]-1,3-dioxolane involves the reaction of 2-methylcyclopropene with ethylene oxide in the presence of a Lewis acid catalyst. The reaction proceeds through a ring-opening mechanism to yield the desired product. The reaction conditions and choice of catalyst can be varied to optimize the yield and purity of the product.
属性
CAS 编号 |
156049-57-9 |
|---|---|
产品名称 |
2-[2-(2-Methylcyclopropen-1-yl)ethyl]-1,3-dioxolane |
分子式 |
C9H14O2 |
分子量 |
154.21 g/mol |
IUPAC 名称 |
2-[2-(2-methylcyclopropen-1-yl)ethyl]-1,3-dioxolane |
InChI |
InChI=1S/C9H14O2/c1-7-6-8(7)2-3-9-10-4-5-11-9/h9H,2-6H2,1H3 |
InChI 键 |
WLLLHYNXULPWRD-UHFFFAOYSA-N |
SMILES |
CC1=C(C1)CCC2OCCO2 |
规范 SMILES |
CC1=C(C1)CCC2OCCO2 |
同义词 |
1,3-Dioxolane, 2-[2-(2-methyl-1-cyclopropen-1-yl)ethyl]- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



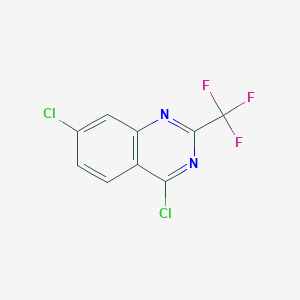
![2,3,4,5-Tetrafluoro-alpha-[(2-formyl-2-methylhydrazinyl)methylene]-beta-oxobenzenepropanoic Acid Ethyl Este](/img/structure/B129402.png)
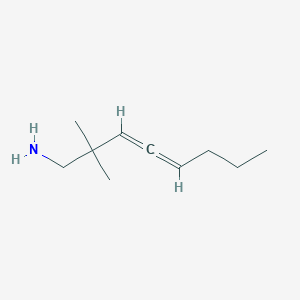
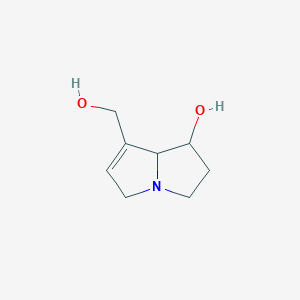
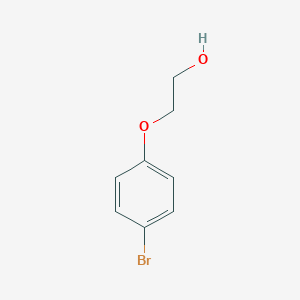
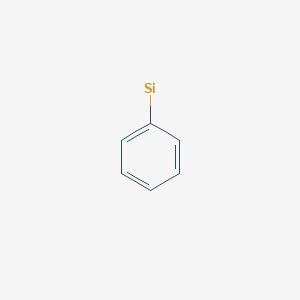

![1-(trichloromethyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B129417.png)
